N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-27(25,26)20-12-11-18(22-23-20)16-9-6-10-17(14-16)21-19(24)13-15-7-4-3-5-8-15/h3-12,14H,2,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFNGUDNFAMOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares structural similarities with benzothiazole-based acetamide derivatives disclosed in a European patent application (EP 3 348 550A1) . Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
| Compound Name | Heterocyclic Core | Substituent on Heterocycle | Acetamide-Linked Aromatic Group | Key Features |
|---|---|---|---|---|
| N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide | Pyridazin-3-yl | 6-ethanesulfonyl | 3-phenyl (unsubstituted) | Polar sulfonyl group; pyridazine scaffold |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | Benzothiazole-2-yl | 6-trifluoromethyl | 3-methoxyphenyl | Lipophilic CF₃; electron-donating methoxy |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide | Benzothiazole-2-yl | 6-trifluoromethyl | 2-methoxyphenyl | Ortho-substitution; potential steric effects |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide | Benzothiazole-2-yl | 6-trifluoromethyl | 3,4,5-trimethoxyphenyl | Multi-methoxy groups; enhanced polarity |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | Benzothiazole-2-yl | 6-trifluoromethyl | Phenyl (unsubstituted) | Baseline structure for SAR studies |
Key Differences and Implications
Heterocyclic Core: The pyridazine ring in the target compound contains two adjacent nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to the sulfur-containing benzothiazole core in patent compounds. Pyridazines are less common in drug design but offer unique electronic properties .
Substituent Effects :
- Ethanesulfonyl vs. Trifluoromethyl : The ethanesulfonyl group (polar, hydrogen-bond acceptor) may enhance solubility and metabolic stability compared to the trifluoromethyl group (lipophilic, electron-withdrawing). This could influence pharmacokinetics (e.g., absorption, half-life) .
- Methoxy Modifications : Patent compounds with methoxy groups (e.g., 3,4,5-trimethoxy) introduce electron-donating effects, which may alter target affinity or selectivity. The unsubstituted phenyl group in the target compound reduces steric hindrance but limits directed interactions.
Pharmacological Considerations :
- While specific activity data for the target compound are unavailable, structural analogs in the patent suggest exploration of kinase or protease inhibition. The ethanesulfonyl group’s polarity might favor binding to polar active sites, whereas trifluoromethyl groups in patent compounds may enhance hydrophobic interactions .
Research Findings and Limitations
- Synthetic Challenges : Introducing the ethanesulfonyl group to pyridazine may require specialized sulfonation conditions, differing from the trifluoromethylation steps used for benzothiazoles.
- Data Gaps : Absence of explicit bioactivity or solubility data limits quantitative comparisons. Further studies are needed to correlate structural features with functional outcomes.
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide is a compound belonging to the pyridazine derivatives class, which has garnered attention due to its diverse pharmacological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 347.43 g/mol
- Chemical Structure : The compound features a pyridazine core substituted with an ethanesulfonyl group and a phenylacetamide moiety.
Pharmacological Activities
Pyridazine derivatives, including this compound, are known for their potential in various therapeutic areas:
-
Antimicrobial Activity :
- Studies indicate that compounds with similar structures exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, related phenylacetamide derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.64 μg/mL against E. coli .
- Anti-inflammatory Effects :
- Neuroprotective Potential :
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial DNA topoisomerases (such as ParE), which are critical for bacterial replication and survival .
- Signal Transduction Modulation : The compound may influence pathways involving phosphodiesterases, leading to altered cellular responses in inflammatory and neurodegenerative contexts .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyridazine Core : This step may require strong acids or bases under controlled temperatures.
- Substitution Reactions : The sulfonamide group can undergo nucleophilic substitutions, which are crucial for modifying the compound's biological properties .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Q & A
Q. What are the optimal reaction conditions for synthesizing N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylacetamide?
The synthesis typically involves multi-step reactions, including:
- Pyridazine ring formation : Use Suzuki-Miyaura coupling to attach the ethanesulfonyl group to the pyridazine core (reagents: Pd catalysts, boronic acids) .
- Acetamide linkage : Employ nucleophilic substitution or amidation under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) improves yield and purity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR verifies regiochemistry of substituents (e.g., pyridazine C-3 vs. C-6 positions) .
- HPLC : Quantify purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Unreacted intermediates : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of pyridazine to phenylacetamide precursors) .
- Sulfonamide byproducts : Use scavenger resins (e.g., trisamine for sulfonic acid removal) during workup .
Advanced Research Questions
Q. How can regioselectivity challenges in pyridazine sulfonylation be addressed?
- Computational modeling : DFT calculations predict favorable sulfonylation at the pyridazine C-6 position due to electron-withdrawing effects of adjacent nitrogen atoms .
- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate pyridazine at C-3, followed by quenching with ethanesulfonyl chloride .
Q. What strategies resolve discrepancies in crystallographic data for structural validation?
- SHELX refinement : Apply twin refinement (via SHELXL) for twinned crystals, and use OLEX2 for disorder modeling .
- Validation tools : Check R-factors (R1 < 0.05 for high-resolution data) and validate hydrogen bonding networks with PLATON .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Bioisosteric replacement : Substitute ethanesulfonyl with morpholine-sulfonamide to enhance solubility (tested in ) .
- Enzymatic assays : Measure IC50 against target kinases (e.g., EGFR) using fluorescence polarization assays .
- Molecular docking : AutoDock Vina predicts binding modes with ATP-binding pockets (e.g., PyMOL visualization) .
Q. What methodologies address low yields in sulfonamide coupling reactions?
- Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 24 hours) and improve yields by 15–20% .
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) to enhance interfacial reactivity .
Q. How are stereochemical outcomes controlled in chiral derivatives of this compound?
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol eluent) .
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalyst for enantioselective acetamide formation (e.g., 85% ee reported in ) .
Data Contradiction and Validation
Q. How to interpret conflicting bioactivity data across different assay platforms?
- Normalization controls : Use staurosporine as a pan-kinase inhibitor reference in both cell-free (enzymatic) and cell-based (proliferation) assays .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across replicates .
Q. What steps validate the stability of the compound under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 1 hour) and quantify parent compound using UPLC-PDA .
Methodological Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
